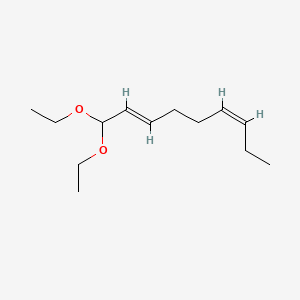

(2E,6Z)-1,1-Diethoxynona-2,6-diene

説明

Structure

3D Structure

特性

CAS番号 |

67674-36-6 |

|---|---|

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC名 |

(2E,6E)-1,1-diethoxynona-2,6-diene |

InChI |

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+ |

InChIキー |

GCIRJCKOUVCUBZ-NJHWEWLZSA-N |

SMILES |

CCC=CCCC=CC(OCC)OCC |

異性体SMILES |

CC/C=C/CC/C=C/C(OCC)OCC |

正規SMILES |

CCC=CCCC=CC(OCC)OCC |

密度 |

0.860-0.868 |

物理的記述 |

colourless oily liquid with a fresh, green, cucumber odour |

溶解性 |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2e,6z 1,1 Diethoxynona 2,6 Diene and Congeneric Structures

Stereo- and Regioselective Diene Synthesis

The control of both the position (regioselectivity) and the spatial arrangement (stereoselectivity) of double bonds is paramount in the synthesis of complex molecules. chadsprep.com For dienes like (2E,6Z)-1,1-diethoxynona-2,6-diene, achieving the specific E and Z configurations at the C2 and C6 positions, respectively, requires sophisticated synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of dienes. nih.govnih.govacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an attractive method for the synthesis of complex dienes. libretexts.org

A sequential Suzuki-Miyaura coupling followed by a palladium-mediated allene (B1206475) isomerization has been reported for the synthesis of 1,3-dienes. nih.gov This process involves the coupling of a boronic acid with a propargyl alcohol to form an allene in situ, which then isomerizes to the conjugated diene. nih.gov The boric acid byproduct plays a key role in generating the palladium-hydrido complex necessary for the isomerization. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium catalyst | Boronic acids, Propargyl alcohols | 1,3-dienes | Sequential coupling/isomerization; in situ allene generation. nih.gov |

| Pd(PPh₃)₄ | Alkenyltrifluoroborates, Alkenyl bromides | Conjugated dienes | Stereoselective synthesis with good to excellent yields. organic-chemistry.org |

| 2,4,6-trivinylcyclotriboroxane-pyridine complex | Aryl halides | Substituted styrenes | Versatile vinyl source for cross-coupling. orgsyn.org |

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its ability to form carbon-carbon bonds under mild conditions and its tolerance of a wide array of functional groups. libretexts.org

Vinyl halides are common coupling partners in Stille reactions, and the stereochemistry of the alkene is generally retained throughout the reaction. wikipedia.org This makes it a valuable tool for the stereoselective synthesis of dienes. For instance, the coupling of vinylstannanes with vinyl iodides or bromides can produce conjugated dienes with defined stereochemistry. organic-chemistry.org Copper(I) salts can be used as additives to increase the reaction rate significantly. harvard.edu

| Catalyst/Additive | Reactants | Product | Key Features |

| Pd(PPh₃)₄/LiCl | Allenylstannanes, Organic iodides | Substituted allenes | Efficient method for allene synthesis. organic-chemistry.org |

| CuI | Organostannanes, Allylic bromides | Functionalized furans | Palladium-free, proceeds at ambient temperature. nih.gov |

The Negishi coupling , which utilizes organozinc reagents, is another powerful method for C-C bond formation. wikipedia.orgyoutube.com It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium-catalyzed cross-coupling of homoallylic and homopropargylic alkylzinc reagents with alkenyl halides provides an effective route to 1,5-dienes. nih.gov

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org While primarily used for synthesizing enynes and arylalkynes, it can be a precursor step in the synthesis of more complex diene structures. libretexts.org For example, a Sonogashira coupling can be used to introduce an alkyne which is then subsequently reduced or isomerized to form part of a diene system.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a revolutionary tool in organic synthesis for the formation of carbon-carbon double bonds. numberanalytics.comwikipedia.org This class of reactions, catalyzed by transition metal complexes (typically containing ruthenium, molybdenum, or tungsten), involves the redistribution of alkene fragments. wikipedia.orgcaltech.edu

While seemingly counterintuitive for the synthesis of an acyclic diene, Ring-Closing Metathesis (RCM) can be a key step in strategies that lead to such structures. wikipedia.orgrsc.org RCM is an intramolecular reaction of a diene that forms a cyclic alkene. numberanalytics.comwikipedia.org This can be a powerful strategy to establish the stereochemistry of a portion of the molecule within a ring, which is then later opened to reveal the desired acyclic diene. The stereoselectivity of RCM can be influenced by the catalyst, ring strain, and the stereochemistry of the starting diene. wikipedia.org For instance, ruthenium N-heterocyclic carbene (NHC) catalysts often favor the formation of E-isomers in macrocycles. wikipedia.org

Enyne ring-closing metathesis is a variation where a molecule containing both an alkene and an alkyne undergoes cyclization to form a cyclic diene. libretexts.orgyoutube.com This cyclic diene can then be a precursor to an acyclic system through a subsequent ring-opening reaction.

| Catalyst Type | Reaction | Product | Key Features |

| Grubbs Catalysts | Ring-Closing Metathesis (RCM) | Cyclic alkenes | High efficiency and functional group tolerance. youtube.com |

| Molybdenum Alkylidene | Asymmetric RCM | Enantioenriched cyclic amines | Can be used for kinetic resolution or desymmetrization. nih.gov |

| Ruthenium NHC | RCM of macrocycles | E-isomers predominate | Thermodynamic bias favors the more stable trans-isomer. wikipedia.org |

Cross-Metathesis (CM) for Conjugated Diene Synthesis

Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a direct route to conjugated dienes. nih.govorganic-chemistry.org This reaction involves the transalkylidenation of two different alkenes, catalyzed by transition metal complexes, most notably ruthenium carbenoids like the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov For the synthesis of a (2E,6Z)-dienyl system, CM allows for the coupling of a terminal alkene with a pre-existing diene or another alkene, where catalyst choice and reaction conditions are paramount for controlling stereoselectivity.

The synthesis of conjugated dienes via CM can be challenging due to the potential for multiple products, including homodimers and a mixture of geometric isomers. organic-chemistry.orgacs.org However, selectivity can be achieved by modulating the electronic and steric properties of the alkene partners. For instance, the reaction between a terminal alkene (Type I) and a 1,2-disubstituted alkene (Type II) can be optimized to favor the desired cross-coupled product. acs.org

Second-generation catalysts, such as the Hoveyda-Grubbs second-generation catalyst (HG-II), are often employed for their high activity and functional group tolerance. nih.govmdpi.com Research into the synthesis of (2Z,4E)-dienyl esters, which share a similar conjugated system, has shown that cross-metathesis can proceed with high E-selectivity at the newly formed double bond while retaining the Z-geometry of the spectator alkene. This demonstrates the potential of CM to construct the (2E,6Z) backbone required for the target molecule. The use of co-catalysts like copper iodide (CuI) has also been shown to enhance reaction rates and efficiency, particularly for more challenging substrates. nih.gov

Table 1: Catalyst Systems in Cross-Metathesis for Diene Synthesis

| Catalyst/System | Substrates | Key Features & Selectivity | Reference |

|---|---|---|---|

| Grubbs Catalyst® (2nd Gen) | Terminal Alkenes & Dienes | High activity; can lead to statistical product mixtures if partners are of similar reactivity. | organic-chemistry.orgnih.gov |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Terminal Alkenes & Dienyl Esters | High stability and activity; promotes E-selectivity at new bond, can retain existing Z-olefin geometry. | nih.govmdpi.com |

| Grubbs-2 Catalyst with CuI | Michael Acceptors & Olefins | Enhanced reaction rates; phosphine-scavenging effect; avoids chlorinated solvents. | nih.gov |

| Ruthenium Catechothiolate Complex | Allylic Alcohols & Ethers | Kinetically controlled synthesis of Z- or E-trisubstituted allylic alcohols. | organic-chemistry.org |

Directed Elimination and Dehydration Processes

Regio- and Stereoselective Dehydration of Allylic Alcohols

The dehydration of alcohols is a fundamental method for alkene synthesis, and when applied to allylic alcohols, it can provide a direct route to conjugated dienes. nih.gov However, achieving high regio- and stereoselectivity is a significant challenge, as multiple diene isomers can be formed through 1,2- or 1,4-elimination pathways. nih.gov

Recent advancements have led to highly controlled dehydration methods. One notable strategy involves a tBuOK/potassium 2,2-difluoroacetate-mediated 1,4-syn-dehydration of allylic alcohols. This method proceeds through an in-situ generated directing group, yielding regio- and stereodefined conjugated dienes with broad substrate scope. nih.gov Another technique utilizes 2,4-dinitrobenzenesulfenyl chloride and triethylamine. The allylic alcohol is converted to a sulfenate ester, which undergoes a nrochemistry.comnumberanalytics.com sigmatropic rearrangement to an allylic sulfoxide, followed by a thermal syn-elimination to furnish the diene. researchgate.net Acid-catalyzed dehydration of diols is also a viable, though often less selective, method for preparing conjugated dienes. orgoreview.com

Base-Induced Conjugated Elimination Reactions

Elimination reactions provide a classic and effective strategy for constructing conjugated diene systems. nih.govnih.gov A common approach is the dehydrohalogenation of allylic halides. When an appropriate allylic halide is treated with a sterically hindered, non-nucleophilic base such as potassium tert-butoxide, an E2 elimination occurs to yield a conjugated diene. The use of a bulky base is crucial to disfavor the competing SN2 substitution reaction. orgoreview.com

Another powerful elimination-based method is the double elimination from vicinal dihalides (compounds with halogens on adjacent carbons). Treatment with a strong base can induce two successive elimination reactions to install the two double bonds of the diene system. orgoreview.com These conventional elimination strategies are foundational in the synthesis of the unsaturated backbones of complex molecules.

Horner-Wadsworth-Emmons and Wittig Olefination Variants for Dienal Precursors

The synthesis of the target acetal (B89532), this compound, first requires the stereocontrolled synthesis of its corresponding aldehyde precursor, (2E,6Z)-nonadienal. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone olefination methods for converting carbonyl compounds into alkenes with defined stereochemistry. wikipedia.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction typically employs a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde to produce predominantly an (E)-alkene. wikipedia.orgalfa-chemistry.com This high E-selectivity arises from thermodynamic control, where the transition state leading to the trans-alkene is lower in energy. nrochemistry.com This makes the classical HWE reaction an ideal choice for establishing the (2E)-double bond of the dienal precursor. The water-soluble nature of the dialkyl phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

Conversely, the Wittig reaction offers a pathway to (Z)-alkenes, particularly when using non-stabilized or semi-stabilized ylides under salt-free conditions. wikipedia.orgorganic-chemistry.org The kinetic control in these reactions favors the formation of a syn-oxaphosphetane intermediate, which rapidly decomposes to the (Z)-alkene. chemtube3d.com This makes the Wittig reaction a potential method for creating the (6Z)-double bond of the dienal precursor.

For achieving high (Z)-selectivity with greater reliability, the Still-Gennari modification of the HWE reaction is a superior method. numberanalytics.com This variant uses phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and a crown ether. wikipedia.orgnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate under kinetic control, leading to excellent (Z)-selectivity. nrochemistry.comnumberanalytics.com This makes the Still-Gennari olefination a powerful tool for constructing the (6Z)-moiety of the target structure.

Table 2: Comparison of Olefination Reactions for Dienal Synthesis

| Reaction | Reagent Type | Typical Selectivity | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate carbanion | (E)-alkene | Thermodynamic control; water-soluble byproduct. nrochemistry.comwikipedia.org |

| Wittig Reaction | Non-stabilized phosphonium (B103445) ylide | (Z)-alkene | Kinetic control; salt-free conditions enhance Z-selectivity. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | Electron-withdrawing phosphonate | (Z)-alkene | Kinetic control; uses reagents like bis(trifluoroethyl)phosphonoacetate and strong bases (KHMDS). numberanalytics.comnih.gov |

Diethyl Acetal Formation: Contemporary Approaches

Acid-Catalyzed Condensation of Aldehydes with Ethanol (B145695)

The final step in the synthesis of this compound is the conversion of the (2E,6Z)-nonadienal precursor into a diethyl acetal. This transformation is a classic example of nucleophilic addition to a carbonyl group and serves as an effective protecting strategy for aldehydes. masterorganicchemistry.com The reaction involves the condensation of the aldehyde with two equivalents of an alcohol, in this case ethanol, under acidic conditions. libretexts.org

The mechanism proceeds in several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a protonated hemiacetal. libretexts.orgyoutube.com

Deprotonation: A base (such as another molecule of ethanol) removes a proton to yield a neutral hemiacetal intermediate. masterorganicchemistry.comlibretexts.org

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion. youtube.com

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic oxocarbenium ion. youtube.comyoutube.com

Final Deprotonation: Deprotonation of the resulting species regenerates the acid catalyst and yields the final acetal product. libretexts.org

Because all steps are reversible, the reaction must be driven to completion. This is typically achieved by removing the water byproduct from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus or by employing a dehydrating agent like a trialkyl orthoformate. libretexts.orgorganic-chemistry.org A variety of acid catalysts can be used, ranging from mineral acids like sulfuric acid to solid acid resins like Amberlyst-15. organic-chemistry.org

Table 3: Catalysts and Conditions for Diethyl Acetal Formation

| Catalyst | Alcohol/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol | Catalytic amount, removal of water | Traditional, strong mineral acid catalyst. | youtube.com |

| Tetrabutylammonium Tribromide | Ethanol, Triethyl Orthoformate | Catalytic amount | Mild, chemoselective, convenient. | organic-chemistry.org |

| Amberlyst-15 Resin | Ethanol | Heterogeneous catalyst | Easily removed by filtration, reusable. | organic-chemistry.org |

| Perchloric Acid (on Silica (B1680970) Gel) | Trialkyl Orthoformate | Solvent-free conditions | Efficient, reusable catalyst. | organic-chemistry.org |

Transacetalization Procedures

Transacetalization is a powerful and often mild method for the formation of acetals, proceeding via the exchange of the alcohol component of an existing acetal with a different alcohol. This approach is particularly advantageous as it often avoids the generation of water as a byproduct, which can simplify reaction conditions and prevent side reactions. scielo.br The synthesis of this compound can be envisaged through the transacetalization of the corresponding aldehyde, (2E,6Z)-nonadienal, or a simpler acetal precursor.

A variety of catalysts have been shown to be effective for transacetalization reactions, including various Lewis and Brønsted acids. For instance, zirconium tetrachloride (ZrCl4) has been reported as a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org The use of such catalysts allows for the protection of sensitive functional groups that might not be stable under more traditional, strongly acidic conditions. nih.gov

The transacetalization to form this compound would typically involve the reaction of (2E,6Z)-nonadienal dimethyl acetal with an excess of ethanol in the presence of an acid catalyst. The equilibrium is driven towards the desired diethyl acetal by the large excess of ethanol. Alternatively, direct reaction of (2E,6Z)-nonadienal with triethyl orthoformate, another form of transacetalization, can provide the target compound in high yield.

| Catalyst | Substrate | Alcohol | Conditions | Yield (%) |

| Zirconium tetrachloride organic-chemistry.org | Aldehydes/Ketones | Various | Mild, aprotic | High |

| Indium(III) triflate | Acyclic acetals | Diols/Triols | Solvent-free | Excellent |

| Amberlyst-36 scielo.br | Benzaldehyde dimethyl acetal | Glycerol | Mild | High |

| Perchloric acid on silica gel organic-chemistry.org | Aldehydes/Ketones | Trialkyl orthoformates | Solvent-free | Excellent |

Electrochemical Methods for Acetal Synthesis

Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods, avoiding the need for stoichiometric reagents and often proceeding under mild conditions. The electrochemical formation of acetals can be achieved through the anodic oxidation of alcohols to generate reactive intermediates that then engage with the carbonyl compound.

A versatile protocol for the direct anodic acetalization of aldehydes with alcohols under neutral conditions has been developed. rsc.org This method demonstrates good functional group tolerance and is applicable to a wide range of aldehydes and alcohols. In the context of synthesizing this compound, an electrochemical approach could involve the oxidation of ethanol at the anode to generate ethoxy radicals or related species, which then react with (2E,6Z)-nonadienal. This direct electron transfer from the anode can activate the carbonyl group for nucleophilic attack by the alcohol, even in the absence of an acid catalyst. rsc.org

Furthermore, electrochemical methods can be employed in the synthesis of the precursor aldehyde itself. For example, the selective oxidation of the corresponding allylic alcohol, (2E,6Z)-nonadien-1-ol, to (2E,6Z)-nonadienal can be achieved using electrochemically generated hydrogen peroxide. nih.gov This two-step, one-pot electrochemical approach, first oxidizing the alcohol and then forming the acetal, represents a modern and efficient synthetic route.

| Method | Substrate | Reagents | Key Feature |

| Direct Anodic Acetalization rsc.org | Aldehydes | Alcohols | Neutral conditions, direct electron transfer |

| Indirect Electrochemical Oxidation | Toluene derivatives | Methanol | Forms dimethyl acetal intermediates gre.ac.uk |

| Oxidative H2O2 Production nih.gov | Allylic alcohols | Water (electrochemical oxidation) | Forms α,β-unsaturated aldehydes |

Convergent and Divergent Synthetic Pathways to this compound

Chemo- and Stereoselective Coupling of Preformed Building Blocks

Convergent synthesis, which involves the coupling of complex, pre-synthesized fragments, is a highly efficient strategy for the construction of target molecules like this compound. The key to this approach lies in the chemo- and stereoselective formation of the carbon-carbon bonds that constitute the nonadiene (B8540087) backbone, with the correct (2E,6Z) geometry.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of dienes. nih.gov For instance, a Suzuki or Stille coupling could be employed to join two vinyl fragments with predefined stereochemistry. A plausible route to this compound could involve the coupling of a (E)-vinyl metallic species (e.g., a vinylborane (B8500763) or vinylstannane) corresponding to the C1-C3 fragment (bearing the diethyl acetal) with a (Z)-vinyl halide corresponding to the C4-C9 fragment. The success of such a strategy hinges on the retention of the double bond geometry during the coupling process.

Alternatively, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are classic methods for stereoselective alkene synthesis. A stepwise approach could first establish the (6Z) double bond and then introduce the (2E) double bond, or vice-versa, by reacting appropriate aldehyde and phosphonium ylide building blocks. The stereochemical outcome of these reactions is often highly dependent on the reaction conditions and the nature of the substituents.

| Reaction Type | Key Fragments | Catalyst/Reagent | Stereochemical Control |

| Suzuki Coupling nih.gov | Vinylborane, Vinyl halide | Palladium catalyst | High, dependent on substrate |

| Stille Coupling rsc.org | Vinylstannane, Vinyl halide | Palladium catalyst | High, dependent on substrate |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Base | Can be tuned for E or Z |

| Heck Reaction nih.gov | Activated vinyl species, Terminal olefin | Palladium catalyst | Generally favors E-isomer |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly desirable in modern organic synthesis as they allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. researchgate.netmdpi.com The development of an MCR for the synthesis of this compound would represent a significant advancement.

While a specific MCR for this target molecule is not prominently reported, one can conceptualize such a process based on known reactivity. For example, a reaction could be designed that combines a C3 aldehyde-acetal precursor, a C4 ylide-forming component, and a C2 aldehyde in a sequential, one-pot manner under conditions that control the stereochemical outcome of each bond formation.

More broadly, cascade reactions involving N,S-ketene acetals have been shown to enable the rapid assembly of complex heterocyclic structures in a one-pot fashion. nih.gov While not directly applicable to the all-carbon backbone of the target diene, these reactions highlight the power of MCRs in forming multiple bonds and stereocenters with high efficiency. The principles of designing such cascade reactions could inspire the development of novel MCRs for the synthesis of acyclic diene acetals.

The field of MCRs is continually expanding, and it is plausible that future developments will provide a direct, one-pot route to this compound and its congeners, further streamlining their synthesis for various applications.

Elucidating the Reactivity Profile and Transformational Chemistry of 2e,6z 1,1 Diethoxynona 2,6 Diene

Pericyclic Reactions Involving the Diene Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. orgoreview.com The diene functionality in (2E,6Z)-1,1-diethoxynona-2,6-diene is the primary site for such transformations.

Diels-Alder Cycloadditions ([4+2] Cycloadditions)

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition that forms a six-membered ring. orgoreview.commasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. masterorganicchemistry.comyoutube.com The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. orgoreview.comyoutube.com

The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com Generally, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comchemistrysteps.com Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.com This smaller HOMO-LUMO gap facilitates a more favorable interaction and accelerates the reaction.

In the case of this compound, the diethoxy group at the C1 position can be considered an electron-donating group, enhancing the electron density of the diene system. Therefore, it is expected to react readily with electron-deficient dienophiles.

Table 1: Examples of Electron-Rich and Electron-Deficient Dienophiles

| Dienophile Type | Examples | Expected Reactivity with this compound |

| Electron-Deficient | Maleic anhydride, acrolein, methyl acrylate, quinones | High |

| Electron-Rich | Ethyl vinyl ether, enamines | Low |

Data compiled from general principles of Diels-Alder reactivity.

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to the formation of constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com For 1-substituted dienes, the "ortho" (1,2) and "para" (1,4) products are generally favored over the "meta" (1,3) product. masterorganicchemistry.comyoutube.com

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. youtube.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For cyclic dienes or when the reaction leads to bicyclic products, the concepts of endo and exo selectivity become important. masterorganicchemistry.commasterorganicchemistry.com The endo product is generally favored due to secondary orbital interactions, even though it is often the more sterically hindered and less thermodynamically stable isomer. masterorganicchemistry.com

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions

| Selectivity Type | Influencing Factors | General Outcome |

| Regioselectivity | Substituent position on diene and dienophile | "Ortho" and "para" products are favored for 1- and 2-substituted dienes, respectively. masterorganicchemistry.com |

| Stereoselectivity (Endo/Exo) | Secondary orbital interactions, steric hindrance, Lewis acid catalysis | The endo product is often the kinetic product, while the exo product is the thermodynamic product. masterorganicchemistry.com |

This table summarizes general trends in Diels-Alder reactions.

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom, such as nitrogen or oxygen. nih.gov This reaction is a valuable tool for synthesizing heterocyclic compounds. nih.gov For instance, nitroso compounds can act as dienophiles, reacting with conjugated dienes to form 1,2-oxazines. nih.gov The regioselectivity of these reactions is influenced by factors like the substituents on both reactants and the reaction conditions. nih.gov

Given the structure of this compound, it could potentially participate in hetero-Diels-Alder reactions with various heterodienophiles.

Ene Reactions (Alder-Ene Type)

While no specific examples of this compound undergoing ene reactions were found in the provided search results, the ene reaction is a related pericyclic reaction that involves an alkene with an allylic hydrogen (the "ene"), and a component with a multiple bond (the "enophile"). It is plausible that under certain conditions, the diene could participate in such transformations.

Cope and Claisen Rearrangements of Diene Acetal (B89532) Derivatives

The Cope and Claisen rearrangements are nih.govnih.gov-sigmatropic rearrangements, a class of pericyclic reactions that proceed through a concerted, cyclic six-membered transition state. masterorganicchemistry.com For 1,5-dienes, this transformation is known as the Cope rearrangement. masterorganicchemistry.com The reaction is typically thermally induced and reversible, with the equilibrium favoring the more thermodynamically stable isomer. masterorganicchemistry.commasterorganicchemistry.com A key variant is the oxy-Cope rearrangement, where a hydroxyl group at the C-3 position leads to an enol product that tautomerizes to a carbonyl compound, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org

The Claisen rearrangement is analogous, involving an allyl vinyl ether that rearranges to form a γ,δ-unsaturated carbonyl compound. youtube.com The formation of a stable carbonyl group provides a strong thermodynamic driving force for the Claisen rearrangement, often leading to high conversion rates. youtube.comyoutube.com

While specific studies on this compound undergoing these rearrangements are not detailed in the provided search results, the principles of these reactions are broadly applicable to diene acetal derivatives. The presence of the 1,5-diene moiety within the structure of a related compound would make it a candidate for a Cope-type rearrangement, while conversion of the acetal to an appropriate allyl vinyl ether derivative would open the door to Claisen rearrangement pathways.

Reactivity of the Acetal Functionality

The diethyl acetal group in this compound is the primary site of several important chemical reactions.

Controlled Acetal Hydrolysis for Carbonyl Regeneration

The hydrolysis of the acetal functionality is a fundamental transformation that regenerates the parent carbonyl compound. This reaction is typically carried out under acidic conditions, which facilitate the cleavage of the C-O bonds of the acetal.

The controlled hydrolysis of this compound yields (2E,6Z)-nona-2,6-dienal. This α,β-unsaturated aldehyde is a valuable intermediate in the synthesis of various natural products and fragrances. The reaction proceeds via a hemiacetal intermediate, which then eliminates ethanol (B145695) to form the aldehyde. Careful control of reaction conditions, such as acid concentration and temperature, is crucial to prevent unwanted side reactions, including isomerization of the double bonds or polymerization of the aldehyde product.

| Reactant | Product | Reagents |

| This compound | (2E,6Z)-Nona-2,6-dienal | Aqueous Acid (e.g., HCl, H₂SO₄) |

Lewis Acid-Catalyzed Reactions (e.g., Acetal-Ene Reactions)

Lewis acids can activate the acetal group, making it susceptible to nucleophilic attack. This reactivity is harnessed in various carbon-carbon bond-forming reactions. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of similar acyclic acetals in the presence of Lewis acids is well-established.

For instance, Lewis acids can promote acetal-ene reactions. In such a reaction, the activated acetal acts as the enophile, reacting with an alkene (the ene component). This type of reaction would lead to the formation of a new carbon-carbon bond and a functionalized ether. The choice of Lewis acid is critical and can influence the stereochemical outcome of the reaction. Common Lewis acids employed for such transformations include boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄).

| Reactant | Reaction Type | Catalyst | Potential Product Class |

| This compound | Acetal-Ene Reaction | Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) | Functionalized Ether |

Double Haloetherification Reactions of Acyclic Diene Acetals

The double bonds in this compound can undergo haloetherification reactions. In the presence of a halogen source and an alcohol, the double bonds can be functionalized to form haloethers. While specific studies on the double haloetherification of this particular diene acetal are not prevalent, the principles of this reaction can be applied.

The reaction is initiated by the electrophilic attack of a halogen (e.g., bromine or iodine) on one of the double bonds, forming a halonium ion intermediate. The intramolecular attack by the oxygen atom of the acetal group, or an external alcohol molecule, would then open the halonium ion ring, leading to the formation of a haloether. Given the presence of two double bonds, a double haloetherification could potentially occur, leading to the formation of a bis-haloether derivative. The regioselectivity and stereoselectivity of this reaction would be influenced by the substitution pattern of the diene and the reaction conditions.

Transacetalization for Diverse Acetal Derivatives

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with a different alcohol in the presence of an acid catalyst. This reaction allows for the synthesis of a variety of acetal derivatives from a common precursor.

This compound can be subjected to transacetalization with various diols or other alcohols to generate different cyclic or acyclic acetals. This transformation is an equilibrium process, and the reaction is typically driven to completion by using an excess of the new alcohol or by removing the ethanol that is formed as a byproduct. This method provides a straightforward route to modify the acetal moiety, which can be useful for altering the compound's physical properties or for introducing specific functional groups.

| Reactant | Reagent | Catalyst | Product Class |

| This compound | Alcohol or Diol | Acid Catalyst | New Acetal Derivative |

Stereochemical Control and Asymmetric Synthesis Leveraging 2e,6z 1,1 Diethoxynona 2,6 Diene

Influence of Diene Configuration on Reaction Outcomes

The specific (2E,6Z) configuration of the double bonds in (2E,6Z)-1,1-Diethoxynona-2,6-diene is a critical determinant of its reactivity and the stereochemical outcome of its reactions. This geometric arrangement dictates the spatial orientation of the molecule's reactive sites, influencing the approach of reagents and the conformational preferences of transition states. In cycloaddition reactions, for instance, the E-configured double bond at the 2-position and the Z-configured double bond at the 6-position will lead to distinct diastereomeric products compared to other geometric isomers of the same diene. The steric and electronic properties inherent to this specific configuration can be harnessed to achieve high levels of facial selectivity, where a reagent preferentially attacks one face of the diene over the other.

Diastereoselective Desymmetrization of Symmetric Diene Precursors

The synthesis of chiral molecules from achiral or meso starting materials is a powerful strategy in asymmetric synthesis. The desymmetrization of symmetric diene precursors represents a highly efficient method for generating multiple stereocenters in a single step. While direct studies on the desymmetrization leading to or from this compound are not extensively detailed, the general principles are applicable. This approach involves the selective reaction of one of two prochiral groups within a symmetric molecule, guided by a chiral reagent or catalyst. For a precursor to this compound, a chiral catalyst could differentiate between the two enantiotopic halves of the molecule, leading to the formation of a non-racemic product. The efficiency of such a desymmetrization process is typically quantified by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed. In the context of this compound, a chiral auxiliary could be appended to the molecule, for example, by modifying the acetal (B89532) group or by introducing it at another position. This chiral appendage would then sterically or electronically bias the approach of reagents to the diene system, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary is crucial and is often determined empirically to achieve the highest possible diastereoselectivity.

Catalytic Enantioselective Transformations

The use of catalytic amounts of chiral entities, such as organocatalysts or transition metal complexes, to induce enantioselectivity is a highly desirable approach in asymmetric synthesis due to its atom economy.

Organocatalysis in Diene Acetal Chemistry

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for a wide range of transformations. Chiral amines, Brønsted acids, or N-heterocyclic carbenes could potentially be employed to catalyze stereoselective reactions involving this compound. For instance, a chiral Brønsted acid could protonate the acetal, leading to a chiral oxocarbenium ion that could then undergo a stereoselective reaction. The design of the organocatalyst is paramount in achieving high levels of enantiocontrol by creating a well-defined chiral environment around the substrate.

Chiral Transition Metal Catalysis (e.g., Copper-Catalyzed Asymmetric Synthesis)

Transition metals, in combination with chiral ligands, are widely used to catalyze a vast array of asymmetric transformations. Copper catalysts, in particular, have proven to be versatile and effective in promoting various asymmetric reactions. In the case of this compound, a chiral copper(I) or copper(II) complex could catalyze reactions such as conjugate additions, cycloadditions, or allylic substitutions with high enantioselectivity. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction. For example, ligands with C2 symmetry have been shown to be highly effective in creating a chiral pocket that forces the substrate to adopt a specific conformation, leading to a highly enantioenriched product.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a copper-catalyzed asymmetric reaction involving a diene acetal, based on general findings in the field.

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | Ligand A | Toluene | 0 | 85 | 92 |

| 2 | Ligand B | CH2Cl2 | -20 | 91 | 85 |

| 3 | Ligand C | THF | 0 | 78 | 95 |

| 4 | Ligand A | THF | -20 | 88 | 94 |

Table 1: Hypothetical Results for a Copper-Catalyzed Asymmetric Transformation of a Diene Acetal. This table illustrates how variations in the chiral ligand, solvent, and temperature can influence the yield and enantiomeric excess (e.e.) of the product in a catalytic asymmetric reaction. Such optimization is a standard practice in the development of new stereoselective methods.

Mechanistic Insights and Theoretical Considerations

Detailed Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms for a compound like (2E,6Z)-1,1-Diethoxynona-2,6-diene would likely involve the study of pericyclic reactions, such as cycloadditions and electrocyclic reactions, due to its conjugated diene system.

Transition State Analysis in Pericyclic Reactions

Pericyclic reactions are characterized by a cyclic transition state and occur in a single, concerted step without the formation of intermediates. fiveable.meyoutube.com The stereochemical outcome of these reactions is highly predictable and is governed by the principle of the conservation of orbital symmetry. fiveable.me For a thermal pericyclic reaction to be favorable, the transition state must involve (4n+2) π-electrons in a Hückel-type orbital system or 4n π-electrons in a Möbius-type system. libretexts.org

In the context of this compound, a key reaction would be the Diels-Alder reaction, a [4+2] cycloaddition, where the diene reacts with a suitable dienophile. youtube.com The transition state for this reaction is known to have some aromatic character, which lowers its activation energy and makes the reaction favorable. youtube.com The stereospecificity of the Diels-Alder reaction means that the stereochemistry of the reactants is preserved in the product. libretexts.org

Characterization of Reactive Intermediates

While pericyclic reactions are concerted, other transformations of dienes can involve reactive intermediates. For instance, electrophilic addition to a conjugated diene proceeds through a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The attack of an electrophile on one of the double bonds of this compound would lead to an allylic carbocation, which can then be attacked by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products. masterorganicchemistry.comyoutube.com The characterization of such intermediates would typically involve spectroscopic techniques under conditions that allow for their observation.

Kinetic and Thermodynamic Studies

The regioselectivity of electrophilic addition to conjugated dienes is often dependent on the reaction conditions, a concept known as kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.orgyoutube.com This is referred to as the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution is governed by the relative stability of the products. masterorganicchemistry.compku.edu.cn The most stable product, known as the thermodynamic product, will be the major component of the equilibrium mixture. libretexts.org

For this compound, the 1,2-addition product is often the kinetic product, while the 1,4-addition product, which typically has a more substituted and therefore more stable double bond, is the thermodynamic product. masterorganicchemistry.comnih.gov

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and stereochemical outcome of pericyclic reactions. pitt.edu This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pitt.edualchemyst.co.uk For a reaction to be symmetry-allowed, the interacting frontier orbitals must have the correct phase relationship to allow for constructive overlap. youtube.com

In a Diels-Alder reaction involving this compound, the interaction between the HOMO of the diene and the LUMO of the dienophile (for a normal-electron-demand reaction) would be analyzed to predict the reaction's feasibility. youtube.com

Computational Modeling of Reaction Pathways

In the absence of experimental data, computational chemistry provides a valuable means to investigate reaction mechanisms and predict reactivity.

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to calculate the electronic structure of molecules and to map out the potential energy surface of a reaction. pku.edu.cn DFT calculations can be used to determine the geometries and energies of reactants, products, transition states, and intermediates. mdpi.com This information allows for the construction of a detailed energy profile for a proposed reaction mechanism, providing insights into the reaction's kinetics and thermodynamics. pku.edu.cnmdpi.com For instance, DFT calculations could be employed to model the Diels-Alder reaction of this compound, elucidating the structure of the transition state and the activation energy for the reaction.

Molecular Dynamics Simulations for Conformational Analysis

No published research data is available for this topic.

Analytical and Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of (2E,6Z)-1,1-diethoxynona-2,6-diene, providing detailed information about the carbon skeleton and the stereochemistry of the double bonds.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY for Stereochemistry)

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the foundational information for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The acetal (B89532) proton (CH(OEt)₂) would likely appear as a triplet in the range of 4.5-5.5 ppm. The olefinic protons of the (2E) double bond would resonate at approximately 5.4-5.8 ppm, with a large coupling constant (J ≈ 15 Hz) indicative of the trans configuration. The olefinic protons of the (6Z) double bond would be expected at a similar chemical shift but with a smaller coupling constant (J ≈ 10 Hz) for the cis configuration. The methylene (B1212753) protons of the ethoxy groups would appear as a quartet around 3.5 ppm, coupled to the methyl protons which would be a triplet at around 1.2 ppm. The other methylene protons in the nonadiene (B8540087) chain would have distinct signals in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The acetal carbon (C1) would be found around 100-110 ppm. The olefinic carbons (C2, C3, C6, C7) would resonate in the 120-140 ppm region. The carbons of the ethoxy groups would appear at approximately 60-70 ppm (-OCH₂) and 15 ppm (-CH₃). The remaining aliphatic carbons (C4, C5, C8, C9) would be observed in the 20-40 ppm range.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the sequence of protons in the nonadiene chain and the ethoxy groups. For instance, it would show correlations between the acetal proton and the adjacent olefinic proton at C2, and between the protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for confirming the stereochemistry of the double bonds. For the (2E) double bond, a NOE would be expected between the proton at C2 and the protons at C4, while for the (6Z) double bond, a NOE would be observed between the protons at C5 and C8.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 | 4.5-5.5 | t |

| H2 | 5.4-5.8 | m |

| H3 | 5.4-5.8 | m |

| H4 | ~2.1 | m |

| H5 | ~2.8 | m |

| H6 | 5.3-5.6 | m |

| H7 | 5.3-5.6 | m |

| H8 | ~2.0 | m |

| H9 | ~0.9 | t |

| OCH₂ | ~3.5 | q |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 100-110 |

| C2 | 125-135 |

| C3 | 125-135 |

| C4 | 30-40 |

| C5 | 25-35 |

| C6 | 120-130 |

| C7 | 120-130 |

| C8 | 20-30 |

| C9 | 10-15 |

| OCH₂ | 60-70 |

Stereoisomer Differentiation via NMR

As detailed above, NMR spectroscopy, particularly the use of coupling constants in ¹H NMR and NOESY experiments, is the primary method for differentiating the (2E,6Z) stereoisomer from other possible stereoisomers of 1,1-diethoxynona-2,6-diene. The distinct coupling constants for cis (around 10 Hz) and trans (around 15 Hz) olefinic protons, and the specific through-space correlations observed in a NOESY experiment, provide conclusive evidence for the E/Z configuration of the double bonds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . nih.govchemicalbook.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 167 | [M - •OCH₂CH₃]⁺ |

| 139 | [M - •OCH₂CH₃ - C₂H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple method to confirm the presence of key functional groups in this compound. The spectrum would be characterized by the following absorption bands:

C-H stretching (alkene): A weak to medium band above 3000 cm⁻¹, typically in the range of 3010-3040 cm⁻¹, corresponding to the =C-H stretching of the two double bonds. orgchemboulder.comlibretexts.org

C-H stretching (alkane): Strong bands below 3000 cm⁻¹, in the region of 2850-2980 cm⁻¹, due to the C-H stretching of the methylene and methyl groups in the nonadiene chain and the ethoxy groups. libretexts.org

C=C stretching: A medium to weak band in the range of 1650-1670 cm⁻¹ for the C=C stretching of the two double bonds. The intensity may be weak due to the substitution pattern. orgchemboulder.compressbooks.pub

C-O stretching: Strong bands in the region of 1050-1150 cm⁻¹ are characteristic of the C-O stretching of the acetal group. rsc.org

=C-H bending (out-of-plane): Bands in the 960-980 cm⁻¹ region would be expected for the trans (E) double bond, while the cis (Z) double bond would show a band around 675-730 cm⁻¹. pressbooks.pub

A product from Thermo Scientific is noted to have an "Authentic" Infrared Spectrum, confirming the existence of reference spectra for this compound. fishersci.com

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 3010-3040 | =C-H Stretch | Medium-Weak |

| 2850-2980 | C-H Stretch (sp³) | Strong |

| 1650-1670 | C=C Stretch | Medium-Weak |

| 1050-1150 | C-O Stretch (Acetal) | Strong |

| 960-980 | =C-H Bend (trans) | Medium |

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Architectures

The dual functionality of (2E,6Z)-1,1-diethoxynona-2,6-diene makes it a potentially versatile building block for the synthesis of complex molecules. The diene moiety can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings with controlled stereochemistry. The acetal (B89532) group, being stable to many reaction conditions under which the diene can react, serves as a masked aldehyde. This aldehyde can be deprotected at a later synthetic stage to allow for further functionalization.

This latent aldehyde functionality is crucial, as it can be converted into a wide array of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in olefination reactions to extend the carbon chain. This versatility allows for a modular approach to the synthesis of complex natural products and other target molecules.

Table 1: Potential Transformations of the Functional Groups in this compound

| Functional Group | Reaction Type | Potential Product Functional Group |

| Diene | Diels-Alder Reaction | Cyclohexene (B86901) derivative |

| Diene | Metathesis | Varies (e.g., ring-closing, cross-metathesis) |

| Diene | Hydrofunctionalization | Alkenyl or saturated derivatives |

| Acetal | Hydrolysis (acid-catalyzed) | Aldehyde |

| Resulting Aldehyde | Oxidation | Carboxylic Acid |

| Resulting Aldehyde | Reduction | Primary Alcohol |

| Resulting Aldehyde | Wittig Reaction | Alkene |

| Resulting Aldehyde | Grignard Reaction | Secondary Alcohol |

Intermediates in the Synthesis of Macrocyclic Compounds

The nine-carbon backbone of this compound makes it an attractive precursor for the synthesis of macrocyclic compounds. Macrocyclization reactions are fundamental in the synthesis of many biologically active natural products, such as macrolide antibiotics and immunosuppressants.

One potential strategy involves the functionalization of both ends of the molecule, followed by a ring-closing reaction. For example, the diene could undergo a selective transformation at one of the double bonds, and the acetal could be hydrolyzed to the aldehyde, which could then be further modified. A subsequent intramolecular reaction, such as a ring-closing metathesis (RCM), an intramolecular Heck reaction, or a macrolactonization/macrolactamization, could then be employed to form the macrocyclic ring. The specific stereochemistry of the double bonds in the starting material could play a crucial role in directing the stereochemical outcome of the macrocyclization.

Table 2: Illustrative Strategy for Macrocycle Synthesis

| Step | Reaction | Intermediate/Product |

| 1 | Selective dihydroxylation of the C6-C7 double bond | Diol-acetal |

| 2 | Hydrolysis of the acetal | Diol-aldehyde |

| 3 | Oxidation of the aldehyde to a carboxylic acid | Diol-carboxylic acid |

| 4 | Esterification with a long-chain halo-alcohol | Ester-diol with terminal halide |

| 5 | Intramolecular Williamson ether synthesis | Macrocyclic ether |

Precursors for the Construction of Optically Active Compounds

The synthesis of single-enantiomer drugs and other chiral molecules is a major focus of modern organic chemistry. nih.gov While this compound is itself achiral, it can be used as a starting material for the construction of optically active compounds through various asymmetric transformations. nih.govresearchgate.net

Asymmetric catalysis could be employed to introduce chirality. For instance, an asymmetric Diels-Alder reaction using a chiral Lewis acid or an organocatalyst could lead to the formation of a chiral cyclohexene derivative with high enantiomeric excess. princeton.eduprinceton.edu Alternatively, asymmetric epoxidation or dihydroxylation of one or both of the double bonds could generate chiral epoxides or diols, which are versatile intermediates for further synthesis. researchgate.net

The resulting chiral building blocks could then be elaborated into more complex, optically active target molecules. The ability to control the stereochemistry at multiple centers is a key advantage of such strategies.

Table 3: Potential Asymmetric Reactions on the Diene System

| Asymmetric Reaction | Catalyst Type | Potential Chiral Product |

| Diels-Alder Reaction | Chiral Lewis Acid | Enantiomerically enriched cyclohexene |

| Epoxidation | Sharpless or Jacobsen catalyst | Chiral epoxide |

| Dihydroxylation | AD-mix | Chiral diol |

| Hydrogenation | Chiral transition metal complex | Chiral alkane/alkene |

Development of Novel Reagents and Methodologies Based on Diene Acetal Scaffolds

The unique arrangement of functional groups in this compound and similar diene acetals could inspire the development of new synthetic methodologies. The interplay between the diene and the protected aldehyde could be exploited in novel tandem or cascade reactions.

For example, a reaction could be initiated at the diene, which then triggers a subsequent transformation involving the acetal group or its deprotected aldehyde form. Such a sequence could allow for the rapid construction of molecular complexity from a relatively simple starting material. Furthermore, diene acetals could serve as scaffolds for the development of new classes of ligands for transition metal catalysis or as novel organocatalysts, where the diene unit could coordinate to a metal center or participate in non-covalent interactions to induce stereoselectivity. nih.gov

The development of such novel reagents and methodologies based on diene acetal scaffolds would be a testament to the versatility of this class of compounds and their potential to enable new and more efficient synthetic routes.

Q & A

Q. What strategies mitigate isomerization during large-scale purification of this compound?

- Methodology : Use low-temperature silica gel chromatography with ethyl acetate/hexane gradients. Avoid prolonged exposure to heat or UV light. Confirm stability via periodic ¹H NMR monitoring during rotary evaporation .

Data Analysis & Contradiction Management

Q. How should researchers statistically validate quantitative GC-MS data for trace impurities in this compound?

- Methodology : Apply Grubbs’ test to remove outliers and use ANOVA for inter-laboratory reproducibility. Calibrate with internal standards (e.g., n-alkanes) and report relative standard deviations (RSD) for peak area ratios .

Q. What bioinformatics tools are suitable for linking this compound to fragrance-related biosynthetic pathways?

- Methodology : Use KEGG or MetaCyc databases to map terpenoid backbone biosynthesis. Pair with transcriptomic data from fragrance-producing plants (e.g., Amomum villosum) to identify candidate enzymes .

Notes for Methodological Rigor

- Cross-Validation : Always corroborate structural assignments with orthogonal techniques (e.g., IR for functional groups, X-ray crystallography if crystalline derivatives are obtainable) .

- Safety Compliance : Adhere to GHS hazard codes (H303+H313+H333) and ensure waste disposal aligns with EPA’s Resource Conservation and Recovery Act (RCRA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。